Methyl 4-aminocyclohexanecarboxylate
Overview
Description
“Methyl 4-aminocyclohexanecarboxylate” is a chemical compound that is generally used as an intermediate in pharmaceutical and chemical research . It has a molecular formula of C8H15NO2 .
Synthesis Analysis
The synthesis of “Methyl 4-aminocyclohexanecarboxylate” involves several steps. For instance, one method involves the suspension of 4-aminocyclohexanecarboxylic acid in CH2Cl2, followed by the addition of thionyl chloride. The mixture is stirred at room temperature, and the solvent is removed. Methanol is then added, and the solution is stirred at reflux. After cooling, the solvent is removed, and the residue is made basic with 0.5M NaOH and extracted with CH2Cl2 .Molecular Structure Analysis
“Methyl 4-aminocyclohexanecarboxylate” has a molecular weight of 157.21 Da . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
“Methyl 4-aminocyclohexanecarboxylate” can undergo various chemical reactions. For instance, it can react with 2-fluoro-5-nitro-N-(1,3-benzodioxol-5-ylmethyl)benzamide to produce 2-[4-(methoxycarbonyl)cyclohexylamino]-5-nitro-N-(1,3-benzodioxol-5-ylmethyl)benzamide .Physical And Chemical Properties Analysis
“Methyl 4-aminocyclohexanecarboxylate” is a white to almost white powder or crystal . It has a molecular weight of 193.67 .Scientific Research Applications
Neuroscience Research
Due to its structural similarity to certain neurotransmitters, this compound can be used in neuroscience research to study receptor binding and to develop potential treatments for neurological disorders.
Each of these applications leverages the unique chemical structure of Methyl 4-aminocyclohexanecarboxylate, demonstrating its versatility and importance in scientific research .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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